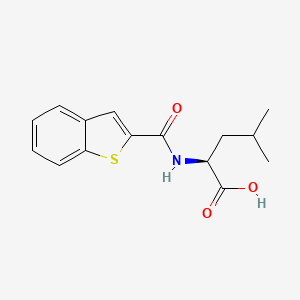
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID is a chiral compound with a complex structure that includes a benzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the methanoyl group: This step often involves acylation reactions using suitable acylating agents.
Formation of the amino acid backbone: This can be done through standard peptide coupling reactions, using reagents such as carbodiimides.
Chiral resolution: The final step involves separating the (S)-enantiomer from the racemic mixture, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The methanoyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by binding to DNA or proteins, thereby influencing gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
®-2-[(1-benzo[b]thiophen-2-yl-methanoyl)-amino]-4-methyl-pentanoic acid: The enantiomer of the compound, which may have different biological activities.
Benzo[b]thiophene derivatives: Compounds with similar core structures but different substituents, which can exhibit varying properties.
Uniqueness
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID is unique due to its specific chiral configuration and the presence of both the benzo[b]thiophene moiety and the amino acid backbone. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(2S)-2-(1-benzothiophene-2-carbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
PLZMSWMCRNQSIV-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



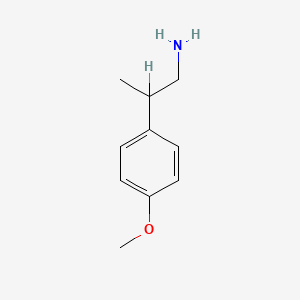

![2-[(2-bromophenyl)methoxy]oxane](/img/structure/B8725555.png)
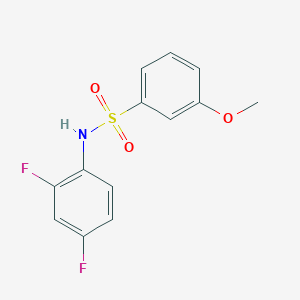
![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)
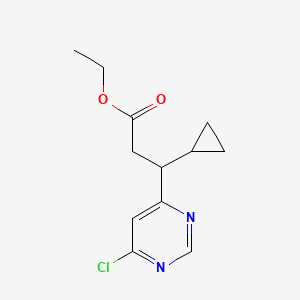
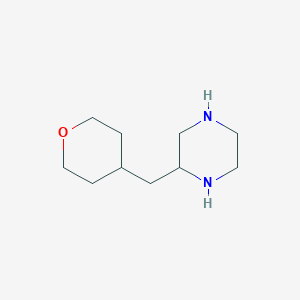
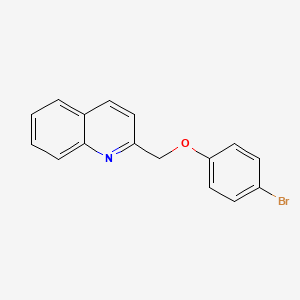
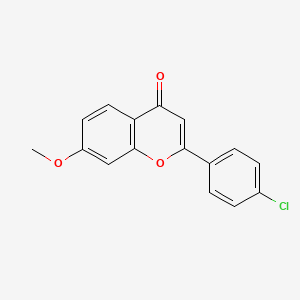
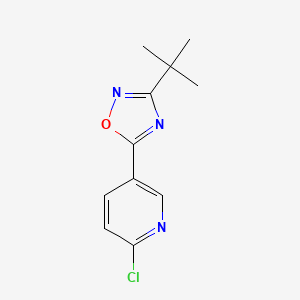
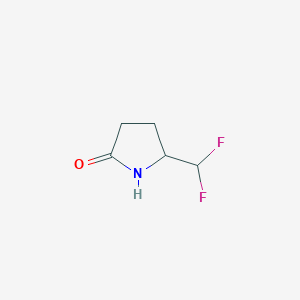
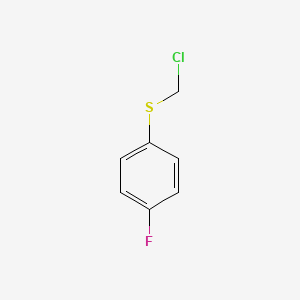
![4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3-one](/img/structure/B8725642.png)
